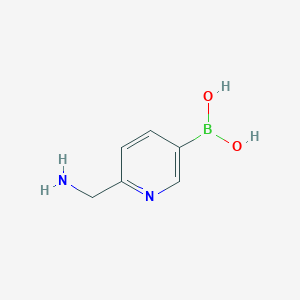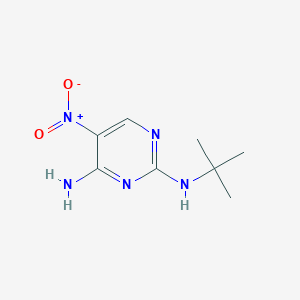![molecular formula C21H21N5O3S B2862703 2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)ethanesulfonamide CAS No. 1021051-22-8](/img/structure/B2862703.png)
2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)ethanesulfonamide is a synthetic compound recognized for its diverse applications in scientific research and industry. This complex molecule is characterized by its intricate structure, which includes a triazolopyridazine core, a phenyl ring, and a sulfonamide group, contributing to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)ethanesulfonamide typically involves multi-step reactions. The preparation starts with the construction of the triazolopyridazine core through a cyclization reaction. This is followed by the attachment of the phenyl group and the subsequent introduction of the sulfonamide moiety.
A typical synthetic route may involve:
Cyclization: : Using hydrazine and an appropriate diketone precursor under reflux conditions to form the triazolopyridazine ring.
Phenyl Introduction: : Employing a Suzuki coupling reaction to attach the phenyl ring to the triazolopyridazine core.
Sulfonamide Formation: : Treating the intermediate with sulfonyl chloride in the presence of a base to introduce the ethanesulfonamide group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using automated reactors and optimized conditions to ensure high yield and purity. The process involves stringent control of reaction parameters such as temperature, pressure, and reaction time to achieve consistent results.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: : Reacts with oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: : Undergoes reduction reactions to form amines or alcohols.
Substitution: : Participates in nucleophilic or electrophilic substitution reactions, depending on the reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: : Utilizes reagents such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: : Employs reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: : Utilizes reagents like alkyl halides or acyl chlorides in the presence of a base for nucleophilic substitution reactions.
Major Products Formed from These Reactions
Oxidation: : Yields sulfoxides or sulfones.
Reduction: : Produces corresponding amines or alcohols.
Substitution: : Forms a variety of substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)ethanesulfonamide is used in multiple scientific research fields:
Chemistry: : Investigated for its reactivity and potential use as a building block in organic synthesis.
Biology: : Studied for its interaction with biological macromolecules and potential as a molecular probe.
Medicine: : Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: : Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)ethanesulfonamide exerts its effects involves binding to specific molecular targets. It can interact with enzymes or receptors, modulating their activity and influencing various cellular pathways. The precise molecular pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
When compared to similar compounds, 2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)ethanesulfonamide stands out due to its unique structural features and versatile applications.
Similar Compounds
2-phenyl-N-(2-((3-phenyl-1H-[1,2,4]triazol-5-yl)oxy)ethyl)ethanesulfonamide: : Shares a similar core structure but differs in the triazole ring position.
3-(2-phenyl-1H-[1,2,4]triazol-1-yl)-N-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)ethanesulfonamide: : Features a different substitution pattern on the triazole and pyridazine rings.
4-phenyl-6-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)ethanesulfonamide: : Has variations in the phenyl ring substitution.
This compound's unique combination of structural elements enables it to exhibit distinct chemical behaviors and applications compared to its analogs.
Propiedades
IUPAC Name |
2-phenyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c27-30(28,16-13-17-7-3-1-4-8-17)22-14-15-29-20-12-11-19-23-24-21(26(19)25-20)18-9-5-2-6-10-18/h1-12,22H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPDOMDEMMDDSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{[(E)-{[(E)-[(dimethylamino)methylidene]amino](methylsulfanyl)methylidene}amino]methylidene}dimethylazanium iodide](/img/structure/B2862630.png)

![N-[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2862634.png)

![2-[4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl]-1,3-benzothiazole hydrochloride](/img/structure/B2862636.png)

![2-(4-{[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]OXY}PIPERIDINE-1-CARBONYL)-1,3-BENZOTHIAZOLE](/img/structure/B2862639.png)

![(Z)-N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B2862643.png)
